REACTION_SMILES
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[C:8](=[O:9])([O:10][C:11]([CH3:12])([CH3:13])[CH3:14])[NH:15][CH:16]([CH2:17][c:18]1[cH:19][cH:20][cH:21][cH:22][cH:23]1)[C:24](=[O:25])[OH:26].[CH2:1]([c:2]1[cH:3][cH:4][cH:5][o:6]1)[NH2:7]>>[CH2:1]([c:2]1[cH:3][cH:4][cH:5][o:6]1)[NH:7][C:24]([CH:16]([NH:15][C:8](=[O:9])[O:10][C:11]([CH3:12])([CH3:13])[CH3:14])[CH2:17][c:18]1[cH:19][cH:20][cH:21][cH:22][cH:23]1)=[O:25]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)(C)OC(=O)NC(Cc1ccccc1)C(=O)O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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NCc1ccco1
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Name
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Type
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product
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Smiles
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CC(C)(C)OC(=O)NC(Cc1ccccc1)C(=O)NCc1ccco1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |